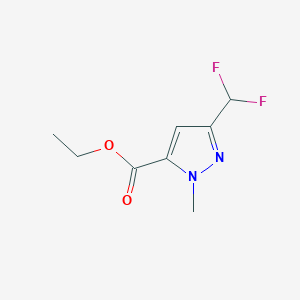

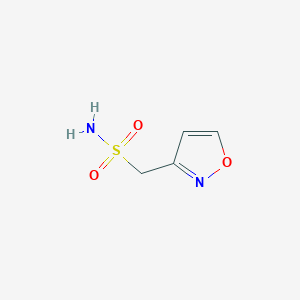

1,2-Oxazol-3-ylmethanesulfonamide

Overview

Description

1,2-Oxazol-3-ylmethanesulfonamide is a chemical compound with the molecular formula C4H6N2O3S . It has an average mass of 162.167 Da and a monoisotopic mass of 162.009918 Da .

Synthesis Analysis

The synthesis of oxazole-based molecules like 1,2-Oxazol-3-ylmethanesulfonamide often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs). This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 1,2-Oxazol-3-ylmethanesulfonamide consists of an oxazole ring attached to a methanesulfonamide group . The InChI string for this compound isInChI=1S/C4H6N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2,(H2,5,7,8) . Physical And Chemical Properties Analysis

1,2-Oxazol-3-ylmethanesulfonamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Synthetic Chemistry and Catalysis

1,2-Oxazol-3-ylmethanesulfonamide, as part of the broader family of oxazoles and oxazolines, has been utilized in synthetic chemistry for its role in constructing complex molecular architectures. Oxazolines and related compounds serve as chiral synthons and ligands in asymmetric catalysis due to their ease of synthesis and the ability to induce stereocontrol in various chemical reactions. These compounds are derived from amino alcohols and have found widespread applications in metal-catalyzed transformations, showcasing the versatility and utility of the oxazoline ring system in facilitating enantioselective synthesis (Hargaden & Guiry, 2009).

Antioxidant Capacity and Biological Activity

The structural motif of 1,2-oxazoles has been implicated in studies investigating the antioxidant capacity of compounds. For instance, the ABTS/PP decolorization assay, which evaluates the antioxidant capacity of compounds, has highlighted the reaction pathways involving the formation of coupling adducts with antioxidants. This suggests that compounds bearing the 1,2-oxazole structure may participate in antioxidant mechanisms, contributing to their potential biological activity (Ilyasov et al., 2020).

Pharmacological Applications

Oxazole derivatives exhibit a broad spectrum of pharmacological activities. The therapeutic potential of oxazole scaffold has been extensively reviewed, highlighting its presence in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. The chemical flexibility of oxazoles allows for the substitution at various positions, leading to derivatives with significant biological activities. This flexibility makes oxazoles attractive scaffolds for the development of new therapeutic agents, with some derivatives advancing to preclinical and clinical evaluations (Kaur et al., 2018).

Environmental and Material Science Applications

In the field of environmental and material science, oxazole derivatives have been studied for their roles in advanced oxidation processes and as components in polymer-based technologies. The stability and reactivity of oxazole rings make them suitable for applications in water treatment processes and in the development of novel materials with specific optical or chemical properties. For example, the use of oxazoline-containing ligands in polymer synthesis and catalysis has been explored to create materials with desired features for specific applications (Connon et al., 2021).

Safety and Hazards

The safety information available indicates that 1,2-Oxazol-3-ylmethanesulfonamide is associated with certain hazards. The GHS07 pictogram is used to denote these hazards, and the associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 1,2-Oxazol-3-ylmethanesulfonamide are not mentioned in the search results, research in the field of oxazole derivatives is active and ongoing. Oxazole-based molecules are becoming increasingly important in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing diverse oxazole derivatives and screening them for various biological activities .

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which 1,2-oxazol-3-ylmethanesulfonamide belongs, generally target bacterial enzymes involved in folate metabolism .

Mode of Action

Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Biochemical Pathways

As a sulfonamide, it likely impacts the pathway of folic acid synthesis in bacteria .

Result of Action

By inhibiting folic acid synthesis, sulfonamides can prevent bacterial growth and reproduction, leading to the eventual death of the bacterial cells .

properties

IUPAC Name |

1,2-oxazol-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTFDTGUYMRODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Oxazol-3-ylmethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)

![ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate](/img/structure/B1429682.png)

![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)